

Application Notes and Protocols: Preparing JNJ-38877605-d1 Stock Solutions in DMSO

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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

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Abstract

JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, and invasion.[1][2][3][4] The deuterated form, **JNJ-38877605-d1**, serves as an essential internal standard for quantitative analyses using methods such as mass spectrometry.[5] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **JNJ-38877605-d1** stock solutions in dimethyl sulfoxide (DMSO).

Chemical and Physical Properties

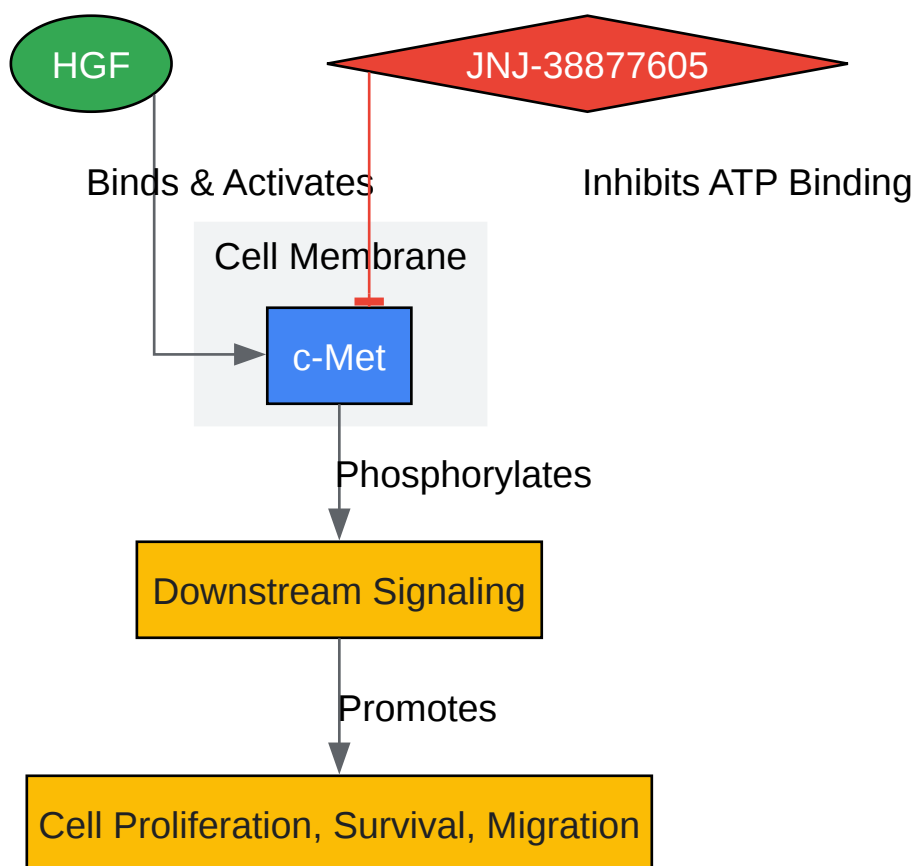
A summary of the key quantitative data for JNJ-38877605 and its deuterated form is presented below for easy reference.

Property	JNJ-38877605	JNJ-38877605-d1
Molecular Formula	C ₁₉ H ₁₃ F ₂ N ₇	C ₁₉ H ₁₂ DF ₂ N ₇
Molecular Weight	377.35 g/mol [1][2]	378.36 g/mol [5]
CAS Number	943540-75-8[1][2]	1936472-36-4[5]
Appearance	Solid Powder[6]	Solid
Solubility in DMSO	37-50 mg/mL (98.05 mM - 132.5 mM)[1][2][6]	Data not available; assumed similar to parent
Purity	≥98%[6]	Data not available
Storage (Solid)	Dry, dark, at -20°C for ≥1 year[6]	Room temperature (short term) [5]
Stock Solution Storage	0 - 4°C for up to 1 month[6]	Assumed similar to parent

Note: The solubility of JNJ-38877605 can be affected by the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO to prevent reduced solubility.[1]

JNJ-38877605 and the c-Met Signaling Pathway

JNJ-38877605 acts as an ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor, HGFR).[6] The binding of its ligand, HGF, to c-Met induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which promote cell growth, migration, and survival. JNJ-38877605 blocks the kinase activity, thereby inhibiting these downstream effects.



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Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **JNJ-38877605-d1** in DMSO.

Materials

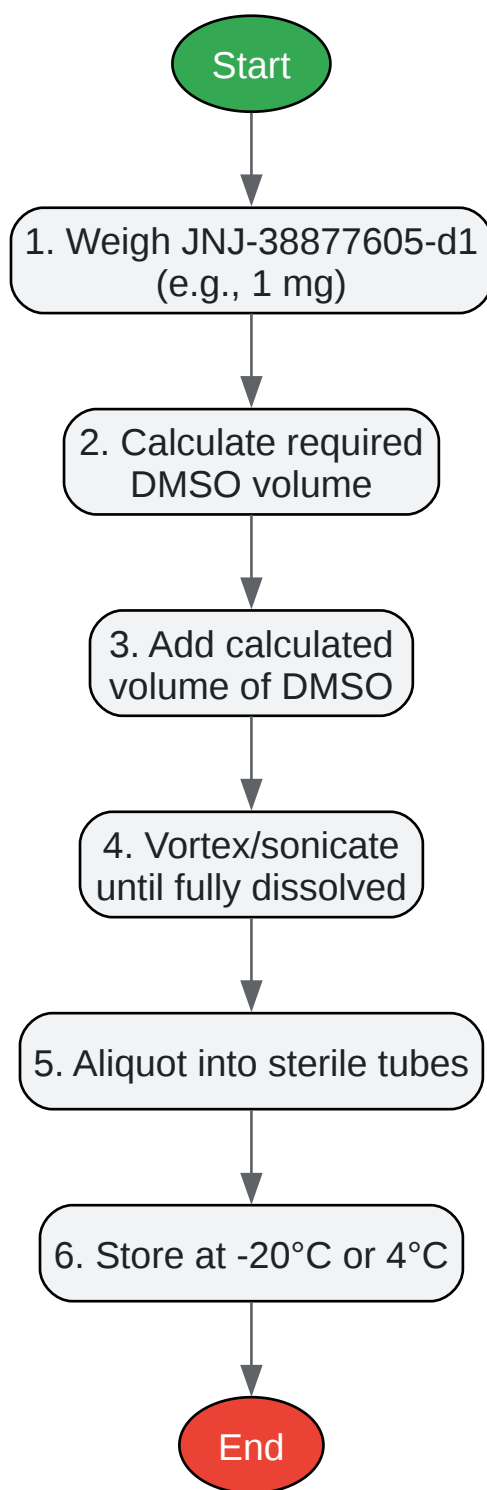
- **JNJ-38877605-d1** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance

- Calibrated pipettes and sterile tips
- Vortex mixer
- Sterile microcentrifuge tubes or amber glass vials
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Equipment

- Fume hood
- -20°C freezer and 4°C refrigerator

Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **JNJ-38877605-d1** stock solution in DMSO.

Step-by-Step Procedure

- Pre-calculation: Before weighing, determine the amount of DMSO needed. The formula to use is:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Concentration (mol/L)})$
 - Example for 1 mg of **JNJ-38877605-d1** to make a 10 mM stock:
 - Mass = 0.001 g
 - Molecular Weight = 378.36 g/mol
 - Concentration = 0.010 mol/L
 - $\text{Volume (L)} = 0.001 / (378.36 * 0.010) = 0.0002643 \text{ L}$
 - Volume (μL) = 264.3 μL
- Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of **JNJ-38877605-d1** powder (e.g., 1 mg) directly into the tube. Perform this step in a fume hood.
- Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (264.3 μL in the example) to the tube containing the powder.
- Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
- Aliquoting and Storage:
 - For long-term storage, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes or vials. This prevents degradation from repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term stability (several months).
 - For short-term use, a working aliquot can be stored at 4°C for up to one month.[\[6\]](#)

Safety and Handling Precautions

- **JNJ-38877605-d1** is for research use only.
- Always handle the compound and its solutions within a chemical fume hood.
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
- Avoid inhalation of the powder and contact with skin or eyes.
- Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.
- Dispose of chemical waste according to institutional and local regulations.

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